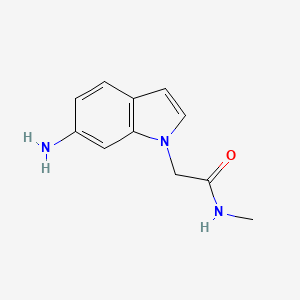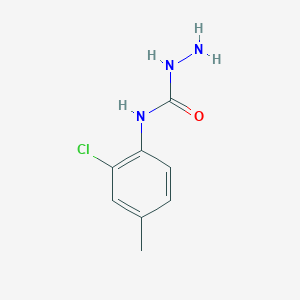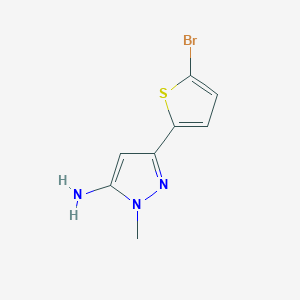
2-(6-amino-1H-indol-1-yl)-N-methylacetamide
Overview
Description
2-(6-amino-1H-indol-1-yl)-N-methylacetamide (2-AIMA) is a synthetic compound composed of an indole ring, a methyl group, and an acetamide group. It is a versatile compound with numerous applications in scientific research and laboratory experiments. In
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Behbehani, Ibrahim, Makhseed, and Mahmoud (2011) explored the synthesis of novel heterocyclic substances using 2-arylhydrazononitriles. They synthesized indolyl-5-amino-2-phenyl-1,2,3-triazoles and cyanoacetamides, demonstrating strong antimicrobial activities against various bacteria and yeast. This research indicates the potential of derivatives of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in antimicrobial applications (Behbehani et al., 2011).
Antidepressant Effects
Zanos et al. (2016) studied the antidepressant actions of ketamine metabolites, specifically hydroxynorketamine (HNK), derived from N-methyl-d-aspartate receptor (NMDAR) antagonists. Their findings suggest that certain metabolites, structurally related to 2-(6-amino-1H-indol-1-yl)-N-methylacetamide, could have rapid antidepressant effects independent of NMDAR inhibition (Zanos et al., 2016).
Inducers of Erythroleukemic Differentiation
Reuben et al. (1978) investigated compounds structurally related to hexamethylenebisacetamide, including N-methylacetamide, for their potential to induce erythroid differentiation in murine erythroleukemia cells. They found that effective inducing agents have a balance of hydrophilic and hydrophobic properties, similar to the structure of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide (Reuben et al., 1978).
Molecular Imaging and Diagnosis
Wang et al. (2019) developed a ratiometric fluorescent probe for monitoring endogenous methylglyoxal (MGO) in living cells and diabetic blood samples, using a reaction with 2-aminoacetamide. This research highlights the potential for derivatives of 2-(6-amino-1H-indol-1-yl)-N-methylacetamide in molecular imaging and clinical diagnosis (Wang et al., 2019).
Spectroscopy and Chemical Analysis
Ji et al. (2020) conducted a study on N-methylacetamide, focusing on its infrared spectrum and its fine components, useful for understanding the formation of the amide infrared spectrum in organic chemistry and analytical chemistry. This research may inform the spectroscopic analysis of compounds like 2-(6-amino-1H-indol-1-yl)-N-methylacetamide (Ji et al., 2020).
properties
IUPAC Name |
2-(6-aminoindol-1-yl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-6H,7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQUBVRNEMJYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096264-36-6 | |
| Record name | 2-(6-amino-1H-indol-1-yl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Adamantan-1-YL)ethyl]piperazine](/img/structure/B1523110.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]urea](/img/structure/B1523111.png)
![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1523112.png)





